

Spectroscopic Characterization of Z-Dap(Boc)-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-Dap(Boc)-OH

Cat. No.: B557005

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Introduction: α -(Benzyloxycarbonyl)- $\text{N}\beta$ -(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as **Z-Dap(Boc)-OH**, is a crucial protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry. Its orthogonal protecting groups, the Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) moieties, allow for selective deprotection and stepwise elaboration at either the α - or β -amino group. This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spec) for **Z-Dap(Boc)-OH** (CAS No: 16947-84-5; Molecular Formula: $\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_6$; Molecular Weight: 338.36 g/mol) and outlines standard experimental protocols for their acquisition.

Disclaimer: Experimental spectroscopic data for **Z-Dap(Boc)-OH** is not readily available in public databases. The data presented in the following tables are predicted values based on the known chemical structure and typical spectroscopic values for its constituent functional groups.

Data Presentation: Predicted Spectroscopic Values

The quantitative spectroscopic data expected for **Z-Dap(Boc)-OH** are summarized in the tables below. These values are essential for researchers to confirm the identity and purity of the compound after synthesis or prior to its use in further chemical reactions.

Table 1: Predicted ^1H NMR Data

(Predicted for a standard 400 MHz spectrometer using CDCl_3 or DMSO-d_6 as solvent)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	COOH
~7.30-7.40	Multiplet	5H	Aromatic (Z-group)
~5.5-6.5	Doublet/Broad	1H	N α -H (Amide)
~5.12	Singlet	2H	CH ₂ (Z-group)
~5.0-5.5	Triplet/Broad	1H	N β -H (Carbamate)
~4.3-4.5	Multiplet	1H	α -CH
~3.4-3.6	Multiplet	2H	β -CH ₂
1.45	Singlet	9H	(CH ₃) ₃ (Boc-group)

Table 2: Predicted ¹³C NMR Data

(Predicted for a standard 100 MHz spectrometer)

Chemical Shift (δ , ppm)	Assignment
~170-175	COOH
~156-157	C=O (Z-group)
~155-156	C=O (Boc-group)
~136	Aromatic C (ipso, Z-group)
~128-129	Aromatic CH (ortho, meta, para)
~80	C(CH ₃) ₃ (Boc-group)
~67	CH ₂ (Z-group)
~55-57	α -CH
~42-44	β -CH ₂
~28	C(CH ₃) ₃ (Boc-group)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H	Carboxylic Acid, very broad
~3300	N-H	Amide/Carbamate stretch
3030	C-H	Aromatic stretch
2975, 2850	C-H	Aliphatic stretch
~1760 & ~1710	C=O	Carboxylic Acid (monomer & dimer)[1][2]
~1715	C=O	Z-Carbamate stretch[3]
~1690	C=O	Boc-Carbamate stretch[3]
1500-1600	C=C	Aromatic ring stretch
~1520	N-H	Amide II bend
1250-1000	C-O	Ester/Acid stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Species
338.1478	[M] ⁺ (Calculated Exact Mass)[4]
339.1556	[M+H] ⁺
361.1375	[M+Na] ⁺
377.1115	[M+K] ⁺
239.1028	[M-Boc+H] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent standard procedures for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Z-Dap(Boc)-OH** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

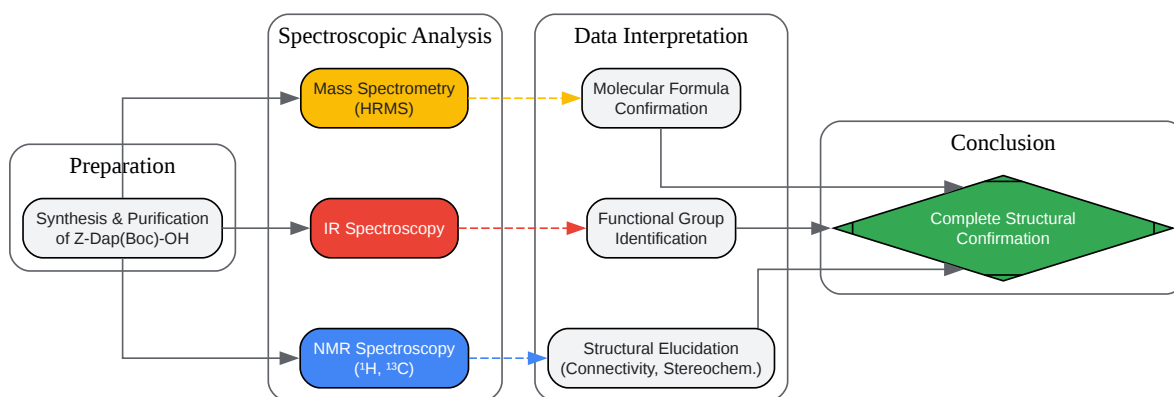
- **Sample Preparation (Thin Film Method):** Dissolve a small amount (a few mg) of the solid **Z-Dap(Boc)-OH** in a volatile organic solvent like methylene chloride or acetone.^[5] Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).^[5] Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.^[5]
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm^{-1} . Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum to eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of **Z-Dap(Boc)-OH** (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation ($[M+H]^+$).
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.
- Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum in positive ion mode to observe protonated ($[M+H]^+$) or other cationized adducts ($[M+\text{Na}]^+$, $[M+\text{K}]^+$). The mass range should be set to scan well beyond the expected molecular weight (e.g., 100-1000 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like **Z-Dap(Boc)-OH**.



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